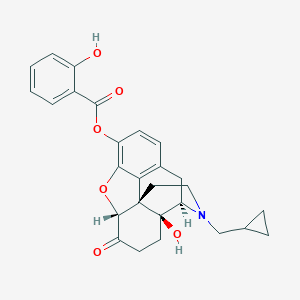

Naltrexone-3-salicylate

Description

Structure

3D Structure

Properties

CAS No. |

110189-11-2 |

|---|---|

Molecular Formula |

C27H27NO6 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2-hydroxybenzoate |

InChI |

InChI=1S/C27H27NO6/c29-18-4-2-1-3-17(18)25(31)33-20-8-7-16-13-21-27(32)10-9-19(30)24-26(27,22(16)23(20)34-24)11-12-28(21)14-15-5-6-15/h1-4,7-8,15,21,24,29,32H,5-6,9-14H2/t21-,24+,26+,27-/m1/s1 |

InChI Key |

WJVZGPXACXPQIV-JXHGYLODSA-N |

SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC(=O)C7=CC=CC=C7O)O5)O |

Synonyms |

naltrexone-3-salicylate |

Origin of Product |

United States |

Contextualizing Naltrexone As a Pharmacological Agent

Naltrexone (B1662487) is a synthetic opioid antagonist, meaning it blocks the effects of opioid drugs in the body. drugbank.comdrugs.com It is a derivative of oxymorphone and possesses no opioid agonist properties. drugbank.com First synthesized in 1965 and approved for medical use in the United States in 1984, naltrexone is primarily used in the management of alcohol use disorder and opioid use disorder. wikipedia.orgnih.gov It functions by competitively binding to opioid receptors in the central nervous system, particularly the mu-opioid receptor, for which it has the highest affinity. drugbank.com This action blocks the euphoric and other effects of opioids like heroin and morphine. drugbank.comdrugs.comwikipedia.org

Strategic Rationale for Naltrexone Prodrug Development

The limitations associated with oral naltrexone (B1662487), particularly its poor bioavailability and the need for frequent dosing to maintain therapeutic levels, have driven the exploration of prodrug strategies. researchgate.netinnovareacademics.in A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. innovareacademics.in The primary goals of developing naltrexone prodrugs are to improve its pharmacokinetic profile, enhance its delivery across biological membranes, and potentially prolong its duration of action. innovareacademics.inresearchgate.net

Several approaches to naltrexone prodrug design have been investigated, including the creation of ester prodrugs and other derivatives to increase lipophilicity for improved transdermal delivery. researchgate.netnih.gov The aim is to bypass the extensive first-pass metabolism and provide more consistent and sustained plasma concentrations of the active drug. researchgate.netnih.gov By modifying the naltrexone molecule, researchers seek to overcome its inherent physicochemical challenges and enhance its clinical utility. researchgate.net For instance, increasing the water solubility of naltrexone through prodrugs like PEGylated versions has been explored to facilitate different administration routes. nih.gov

The Emergence of Naltrexone 3 Salicylate As a Chemical Entity

Theoretical Frameworks of Prodrug Design for Opioid Antagonists

The development of prodrugs for opioid antagonists like naltrexone is a strategic approach to overcome inherent pharmacokinetic challenges that limit their therapeutic efficacy. mdpi.comorientjchem.org A primary motivation is to circumvent the extensive first-pass metabolism that significantly reduces the oral bioavailability of the parent drug. wikipedia.orgtg.org.au Naltrexone, for instance, is well-absorbed in the gastrointestinal tract but undergoes substantial metabolism in the liver before it can reach systemic circulation, resulting in a low oral bioavailability of 5% to 40%. wikipedia.orgmdpi.com Prodrugs are designed as bioreversible derivatives that can mask the functional groups susceptible to this initial metabolism, typically the phenolic hydroxyl group in naltrexone's case. orientjchem.orgresearchgate.net

The core principle involves covalently modifying the active drug into an inactive or less active form, which can then traverse biological barriers more effectively. mdpi.comescholarship.org Once absorbed, the prodrug is designed to undergo predictable chemical or enzymatic conversion back to the active parent drug within the body. frontiersin.org This strategy aims to enhance pharmacokinetic properties, including absorption, distribution, and metabolic stability, without altering the drug's fundamental pharmacological action. mdpi.com For opioid antagonists, this can lead to improved bioavailability, sustained therapeutic plasma concentrations, and potentially reduced gastrointestinal side effects associated with the parent drug. mdpi.comnih.gov The design of these molecules often focuses on creating esters, carbamates, or other labile linkages that are cleaved by ubiquitous enzymes like esterases found in plasma, the liver, and other tissues. nih.govcapes.gov.br

Tailoring Physicochemical Properties for Enhanced Naltrexone Delivery

The chemical modification of naltrexone into this compound is a targeted application of prodrug principles to enhance its delivery. The primary goal is to modify the physicochemical properties of naltrexone, particularly its lipophilicity, to facilitate absorption. mdpi.com

The efficacy of a prodrug is critically dependent on its conversion back to the active parent compound in the body. This compound is designed to be hydrolyzed, releasing naltrexone. Studies have shown that this compound hydrolyzes in biological fluids, with a plasma half-life of approximately 30 minutes in both dogs and humans. researchgate.net This conversion rate is a key parameter, ensuring that the active drug is released in a timely manner after administration.

Interestingly, this compound can also be formed as an intermediate from the hydrolysis of Naltrexone-3-acetylsalicylate. This process involves a rapid deacetylation to form this compound, which is then followed by the slower hydrolysis step to release naltrexone. researchgate.netnih.gov Research indicates that the rate of hydrolysis is not uniform across all tissues. The breakdown of similar ester prodrugs has been observed to be much more rapid in liver and small intestine homogenates compared to plasma, suggesting that tissues with high esterase activity play a significant role in the in-vivo conversion of the prodrug. electronicsandbooks.com

| Biological Medium | Compound | Kinetic Parameter | Finding | Citation |

| Dog Plasma | This compound | Hydrolysis Half-Life (t½) | ~30 minutes | researchgate.net |

| Human Plasma | This compound | Hydrolysis Half-Life (t½) | ~30 minutes | researchgate.net |

| Dog & Human Plasma | Naltrexone-3-acetylsalicylate | Hydrolysis Pathway | Fast deacetylation to this compound, followed by slower hydrolysis to Naltrexone. | nih.gov |

| Dog & Rat Tissue Homogenates (Liver, Small Intestine) | Similar Ester Prodrugs | Hydrolysis Rate | Much more rapid than in plasma. | electronicsandbooks.com |

Esterification at the 3-hydroxyl position of naltrexone to create this compound fundamentally alters the molecule's lipophilicity. This increased lipid solubility is a key factor in enhancing its absorption across the gastrointestinal membrane. mdpi.comnih.gov By masking a polar hydroxyl group, the prodrug can more readily partition into and diffuse across the lipid bilayers of intestinal cells.

This strategy has proven effective in improving the oral bioavailability of naltrexone. Following the oral administration of this compound to dogs, a 30-fold improvement in naltrexone bioavailability was observed compared to the administration of naltrexone itself. researchgate.net This substantial increase demonstrates the success of the prodrug approach in overcoming the presystemic metabolic barriers that typically limit the parent drug's effectiveness when taken orally. researchgate.net The ester linkage is stable enough to allow for absorption but labile enough to be cleaved by esterase enzymes post-absorption, releasing the active naltrexone into circulation. nih.govcapes.gov.br

Comparative Analysis with Other Naltrexone Prodrug Strategies

This compound is one of several prodrug strategies investigated to improve the delivery of naltrexone. These strategies primarily involve modification of the 3-hydroxyl group and can be compared based on the chemical nature of the promoiety and the resulting biopharmaceutical advantage. researchgate.net

Ester-based prodrugs are the most common. A comparative study in dogs evaluated several 3-O-ester prodrugs and found significant variations in their ability to enhance oral naltrexone bioavailability. While this compound (formed from the acetylsalicylate prodrug) provided a 30-fold increase, other esters showed even greater enhancement. researchgate.netnih.gov The anthranilate ester, for example, increased bioavailability by 45-fold, and the acetylsalicylate ester (which converts to the salicylate) increased it by 28-fold. nih.gov In contrast, benzoate (B1203000) and pivalate (B1233124) esters also improved bioavailability, but to a lesser extent. nih.gov Notably, the study found no direct correlation between the rate of plasma hydrolysis and the enhancement in bioavailability, suggesting that other factors like absorption efficiency and site-specific metabolism are also crucial. nih.gov

Other approaches have targeted different routes of administration, such as transdermal delivery. For this purpose, various straight-chain and branched-chain alkyl ester and carbamate (B1207046) prodrugs of naltrexone have been synthesized. mdpi.comnih.gov Straight-chain ester prodrugs were shown to increase naltrexone flux across human skin by two- to seven-fold, with the acetate (B1210297) and propionate (B1217596) esters being the most effective. mdpi.comnih.gov Similarly, straight-chain N-monoalkyl carbamate prodrugs also enhanced skin permeation, whereas more sterically hindered branched-chain derivatives did not. mdpi.com More advanced strategies include the development of PEGylated prodrugs to improve solubility and microneedle-enhanced delivery systems. nih.gov These alternative strategies highlight a trade-off between achieving systemic circulation via the oral route (the focus of the salicylate prodrug) versus sustained, non-oral delivery to bypass first-pass metabolism entirely. mdpi.comnih.gov

| Prodrug Strategy | Compound/Class | Key Finding | Citation |

| Oral Delivery | |||

| Salicylate Ester | This compound | 30-fold increase in oral naltrexone bioavailability (in dogs). | researchgate.net |

| Acetylsalicylate Ester | Naltrexone-3-acetylsalicylate | 28-fold increase in oral naltrexone bioavailability (in dogs). | nih.gov |

| Anthranilate Ester | Naltrexone-3-anthranilate | 45-fold increase in oral naltrexone bioavailability (in dogs). | nih.gov |

| Benzoate Ester | Naltrexone-3-benzoate | Enhanced bioavailability (less than salicylate or anthranilate). | nih.gov |

| Transdermal Delivery | |||

| Straight-Chain Alkyl Esters | Naltrexone-3-acetate, -propionate | ~2-7 fold increase in flux across human skin. | mdpi.comnih.gov |

| N-Alkyl Carbamates | Straight-chain N-monoalkyl carbamates | Enhanced skin permeation of naltrexone. | mdpi.comnih.gov |

| PEGylated Prodrugs | 3-O-pegylated carboxylate/carbamate esters | Improved aqueous solubility for potential microneedle delivery. | nih.gov |

Preclinical Pharmacokinetic and Biotransformation Dynamics of Naltrexone 3 Salicylate

In Vitro Enzymatic Hydrolysis and Metabolic Pathways

The conversion of naltrexone-3-salicylate to naltrexone (B1662487) is a critical step for its pharmacological activity. This process is primarily mediated by esterase enzymes present in the body.

Characterization of Esterase-Mediated Conversion to Naltrexone

This compound is designed to be hydrolyzed by esterases, enzymes that are abundant in various tissues, including the skin. mdpi.com This enzymatic action cleaves the ester bond, releasing the active naltrexone molecule. In vitro studies using human and dog plasma have demonstrated this conversion, with a reported hydrolysis half-life of approximately 30 minutes. researchgate.netresearchgate.net

Research on similar naltrexone prodrugs, such as naltrexone-3-acetylsalicylate, has shown a two-step hydrolysis process. The initial, rapid step is deacetylation to form this compound, which is then more slowly hydrolyzed to naltrexone. nih.gov This highlights the role of esterases in the bioconversion of these prodrugs. The rate of this hydrolysis can be influenced by the chemical structure of the prodrug. For instance, branched-chain ester prodrugs of naltrexone have been observed to hydrolyze more slowly than straight-chain esters, likely due to steric hindrance. researchgate.net

The skin also possesses significant esterase activity, which has been exploited for the transdermal delivery of various drugs, including naltrexone ester prodrugs. mdpi.com Studies with human skin equivalents have shown that naltrexone prodrugs like naltrexone-3-O-valerate are rapidly hydrolyzed to naltrexone as they permeate the skin. nih.gov

Formation of Secondary Metabolites (e.g., 6-beta-Naltrexol (B10792496) from Naltrexone)

Once naltrexone is released from its salicylate (B1505791) prodrug, it undergoes further metabolism. The primary metabolic pathway for naltrexone is its reduction to 6-beta-naltrexol. wikipedia.orgmedsafe.govt.nz This conversion is carried out mainly by dihydrodiol dehydrogenase enzymes in the liver. wikipedia.orgnih.gov

6-beta-naltrexol is a major active metabolite of naltrexone and is also an opioid receptor antagonist. wikipedia.orgdrugbank.com Following oral administration of naltrexone, concentrations of 6-beta-naltrexol in the plasma can be 10 to 30 times higher than those of the parent drug due to extensive first-pass metabolism. wikipedia.org Other minor metabolites of naltrexone include 2-hydroxy-3-methoxy-6-beta-naltrexol and 2-hydroxy-3-methoxynaltrexone. wikipedia.orgdrugs.com These metabolites can also be conjugated with glucuronic acid for excretion. wikipedia.org

The formation of 6-beta-naltrexol from naltrexone has been studied in human liver cytosol, with kinetic parameters showing inter-individual variability. nih.govnih.gov This variability may be due to genetic polymorphisms in the dihydrodiol dehydrogenase enzymes responsible for this metabolic step. nih.govnih.gov

In Vivo Pharmacokinetic Assessment in Animal Models

Animal models are crucial for understanding how this compound and its metabolites behave in a living system, providing insights into absorption, distribution, and bioavailability.

Absorption and Systemic Exposure of this compound and Naltrexone

Studies in dogs have been instrumental in evaluating the in vivo performance of this compound. Following oral administration of the prodrug, both this compound and the released naltrexone are absorbed. nih.gov The prodrug approach is designed to overcome the poor oral bioavailability of naltrexone itself, which is subject to significant first-pass metabolism in the liver. imrpress.com

Pharmacokinetic studies in various animal models, including rats and monkeys, have been used to characterize the plasma concentrations of naltrexone over time following different formulations and routes of administration. imrpress.comdtic.mil These studies help in understanding the absorption rate and the extent of systemic exposure to naltrexone.

Naltrexone Bioavailability Enhancement via this compound

A key objective of developing this compound as a prodrug is to enhance the oral bioavailability of naltrexone. Oral naltrexone has a low and variable bioavailability, estimated to be between 5% and 40%, due to extensive metabolism in the liver before it reaches systemic circulation. medsafe.govt.nzimrpress.com

By administering naltrexone in the form of its 3-salicylate ester, this first-pass metabolism can be partially bypassed. Studies in dogs have shown a significant improvement in naltrexone's oral bioavailability when administered as this compound. One study reported a 28-fold increase in bioavailability compared to administering naltrexone alone. nih.gov Another study mentioned a 30-fold improvement. researchgate.net This enhancement is a critical advantage of the prodrug strategy.

Distribution Patterns in Biological Tissues

Following absorption, naltrexone and its metabolites are distributed throughout the body. Naltrexone is approximately 21% bound to plasma proteins. medsafe.govt.nz While specific tissue distribution data for this compound is not extensively detailed in the provided results, the distribution of naltrexone and its primary metabolite, 6-beta-naltrexol, has been studied.

Elimination and Excretion Mechanisms of Metabolites

This compound functions as a prodrug, which is synthesized from naltrexone-3-acetylsalicylate and undergoes hydrolysis to release the active parent compound, naltrexone. researchgate.net Consequently, the elimination and excretion dynamics of its metabolites are consistent with those of naltrexone itself. Following its biotransformation from the prodrug, naltrexone is extensively metabolized, with over 98% of the drug being processed. rxlist.com The primary metabolite is 6-ß-naltrexol, though other minor metabolites include 2-hydroxy-3-methoxy-6-ß-naltrexol and 2-hydroxy-3-methyl-naltrexone. rxlist.comfda.gov

The primary route of excretion for both the parent drug and its metabolites is through the kidneys, accounting for 53% to 79% of the administered dose. fda.govdrugbank.com Fecal excretion represents only a minor pathway for elimination. rxlist.comfda.gov The renal clearance for naltrexone is estimated to be between 30 and 127 mL/min, which suggests that its elimination by the kidneys is mainly achieved through glomerular filtration. rxlist.comfda.gov In contrast, the renal clearance for 6-ß-naltrexol is significantly higher, ranging from 230 to 369 mL/min, indicating an additional mechanism of renal tubular secretion is involved. rxlist.comfda.gov Less than 2% of an oral dose of naltrexone is excreted unchanged in the urine, whereas unchanged and conjugated 6-ß-naltrexol account for 43% of an oral dose. rxlist.com The pharmacokinetic profile also suggests that naltrexone and its metabolites may undergo enterohepatic recycling. rxlist.com

The elimination half-life values for naltrexone and 6-ß-naltrexol are approximately 4 hours and 13 hours, respectively. rxlist.comfda.gov

Pharmacokinetic Parameters of Naltrexone and its Major Metabolite

| Compound | Elimination Half-Life (T-1/2) | Renal Clearance (mL/min) | Primary Excretion Route |

|---|---|---|---|

| Naltrexone | ~4 hours rxlist.comfda.gov | 30 - 127 rxlist.comfda.gov | Kidney (Glomerular Filtration) rxlist.comfda.gov |

| 6-ß-naltrexol | ~13 hours rxlist.comfda.gov | 230 - 369 rxlist.comfda.gov | Kidney (Glomerular Filtration and Tubular Secretion) rxlist.comfda.gov |

Transdermal Permeation and Bioconversion in Ex Vivo Skin Models

The transdermal delivery of naltrexone is an area of significant research interest as it bypasses the extensive first-pass metabolism that occurs with oral administration. researchgate.net However, the physicochemical properties of naltrexone limit its passive diffusion across the stratum corneum, the primary barrier of the skin. researchgate.net Prodrug strategies, such as the creation of 3-O-alkyl esters or carbonates, have been explored to enhance skin permeation. researchgate.netnih.gov

Diffusion Kinetics Across Skin Barriers

The diffusion of naltrexone and its prodrugs across the skin is evaluated using ex vivo models, such as full-thickness human skin or reconstructed human epidermal models like EpiDerm™. researchgate.netresearchgate.netmattek.com Studies on 3-O-alkyl carbonate prodrugs of naltrexone showed that these compounds permeate the skin, with the rate of diffusion influenced by factors like chain length. researchgate.netnih.gov The shortest chain prodrug in one series, methyl NTX-3-O-carbonate, provided the highest flux and apparent permeability coefficient. nih.gov This was correlated with its higher partition coefficient, which describes the drug's ability to partition from the delivery vehicle into the stratum corneum. nih.gov

Research using a human skin equivalent model (EpiDerm™) demonstrated significantly higher fluxes of naltrexone and its prodrugs compared to excised fresh human skin, although the model proved effective for predicting bioconversion. researchgate.netmattek.com The kinetics of transdermal delivery are complex, involving not just passive diffusion but also potential interactions with the skin matrix and the influence of the formulation itself. researchgate.net

Intradermal Metabolism and Active Drug Release

A critical aspect of using prodrugs for transdermal delivery is their ability to be converted back to the active parent drug by enzymes within the skin. Human skin contains esterases capable of metabolizing various ester prodrugs. mdpi.com

Ex vivo studies confirm that naltrexone prodrugs undergo significant bioconversion during their passage through the skin. researchgate.netnih.gov For instance, all tested 3-O-alkyl carbonate prodrugs were hydrolyzed to naltrexone as they permeated the skin. nih.gov The degree of bioconversion was highest for the shortest-chain prodrugs in the series. nih.gov

In a study comparing naltrexone and two of its 3-O-alkyl-ester prodrugs, naltrexone-3-O-valerate (VAL) and naltrexone-3-O-(2'-ethylbutyrate) (ETBUT), in a human skin equivalent model, VAL was found to hydrolyze rapidly. researchgate.netmattek.com Consequently, primarily naltrexone (93±4%) was detected in the receiver compartment. researchgate.netmattek.com In contrast, more of the ETBUT prodrug permeated the tissue intact, with only 15±11% being converted to naltrexone. researchgate.netmattek.com Naltrexone itself was minimally metabolized to its primary metabolite, 6-ß-naltrexol (NTXol), with conversion levels of about 3±2% in the EpiDerm™ model and 1±0.5% in fresh human skin. researchgate.netmattek.com This demonstrates that the skin is an effective site for the enzymatic release of active naltrexone from its ester prodrugs. researchgate.net

Bioconversion of Naltrexone Prodrugs in an Ex Vivo Human Skin Equivalent Model (EpiDerm™)

| Prodrug | Percentage of Drug in Receiver Compartment as Naltrexone |

|---|---|

| Naltrexone-3-O-valerate (VAL) | 93 ± 4% researchgate.netmattek.com |

| Naltrexone-3-O-(2'-ethylbutyrate) (ETBUT) | 15 ± 11% researchgate.netmattek.com |

Molecular and Receptor Level Pharmacology of Naltrexone Derived from Naltrexone 3 Salicylate

Opioid Receptor Binding Affinity and Occupancy

Naltrexone (B1662487) is a nonselective opioid receptor antagonist that interacts with all three major opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ). yalescientific.orgnih.gov Its binding affinity, however, varies significantly among these receptors, with a pronounced preference for the mu-opioid receptor. researchgate.neteneuro.orgnih.gov

Naltrexone functions as a pure, competitive antagonist at the mu-opioid receptor (MOR). nih.govdrugs.comwikipedia.org This means it binds to the MOR with high affinity but does not activate the receptor. wikipedia.org By occupying the receptor binding site, naltrexone physically blocks both endogenous opioids (like endorphins) and exogenous opioids (like morphine or heroin) from binding and eliciting their effects. drugs.comdrugs.com This antagonism is reversible, but naltrexone's high affinity ensures a durable blockade. drugs.comdrugs.com Brain imaging studies have demonstrated that standard oral doses can achieve up to 95% occupancy of cerebral mu-opioid receptors. nih.gov This extensive receptor occupancy effectively attenuates or completely blocks the euphoric and sedative effects associated with opioid agonists. drugs.comgetnaltrexone.com

While its highest affinity is for the MOR, naltrexone also acts as an antagonist at the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), albeit with lower affinity. nih.govresearchgate.netdrugs.com The affinity for KOR and DOR is reported to be 10 to 25 times lower than for MOR. researchgate.net Despite this lower affinity, naltrexone can achieve significant occupancy at these receptors. Positron Emission Tomography (PET) imaging in one study revealed a mean whole-brain occupancy at KOR of 87.2 +/- 19.0%. snmjournals.org Higher KOR occupancy by naltrexone has been associated with higher alcohol craving in some studies. nih.gov

Interactions with the DOR are also complex. Research in animal models has shown that naltrexone administration can induce dynamic changes in DOR density. Short-term treatment has been observed to cause a transient downregulation (a decrease in receptor numbers) in certain brain regions, which is followed by a significant upregulation (an increase in receptor numbers) with longer-term treatment. nih.govelsevierpure.com

| Opioid Receptor Subtype | Naltrexone's Role | Relative Binding Affinity | Key Research Findings |

|---|---|---|---|

| Mu-Opioid Receptor (MOR) | Competitive Antagonist | Highest | Blocks euphoric effects of opioids by preventing agonist binding. drugs.comgetnaltrexone.com Achieves up to 95% receptor occupancy. nih.gov |

| Kappa-Opioid Receptor (KOR) | Antagonist | Lower (10-25x less than MOR) researchgate.net | High receptor occupancy (mean 87.2%) observed in PET studies. snmjournals.org May play a role in modulating craving. nih.gov |

| Delta-Opioid Receptor (DOR) | Antagonist | Lower (10-25x less than MOR) researchgate.net | Can induce transient downregulation followed by long-term upregulation of receptor density. nih.govelsevierpure.com |

Post-Receptor Signaling Pathways and Cellular Responses

Opioid receptors are G-protein-coupled receptors (GPCRs). nih.gov When activated by an agonist, they initiate a cascade of intracellular signaling events. By acting as an antagonist, naltrexone binds to these receptors but does not trigger this downstream signaling. Instead, it blocks the signaling that would normally be initiated by endogenous or exogenous opioids. getnaltrexone.com This blockade prevents the modulation of adenylyl cyclase activity and ion channel conductance, which are key post-receptor events.

A significant consequence of this blockade is the modulation of dopamine (B1211576) pathways. Opioid receptor activation typically leads to an increased release of dopamine in the brain's reward circuits, which reinforces drug-seeking behaviors. getnaltrexone.comgetnaltrexone.com Naltrexone's antagonism of opioid receptors dampens this dopamine response, thereby reducing the reinforcing properties of substances like opioids and alcohol. getnaltrexone.comgetnaltrexone.com

Furthermore, naltrexone has been shown to interact with signaling pathways related to the immune system. It can act as an antagonist at Toll-like receptor 4 (TLR4), a component of the innate immune system. nih.gov By binding to TLR4, naltrexone can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) following stimulation of certain intracellular Toll-like receptors (TLR7, TLR8, and TLR9). nih.gov

Modulation of Endogenous Opioid Systems

The human body produces its own opioid peptides, such as endorphins and enkephalins, which are involved in pain modulation, stress, and mood regulation. getnaltrexone.com Naltrexone's primary mechanism involves blocking the receptors for these naturally occurring opioids. nih.gov This sustained blockade can lead to a compensatory response from the body. The central nervous system may adapt to the presence of the antagonist by increasing the production of endogenous opioids and upregulating the number of opioid receptors. nih.govpsu.edunih.gov This phenomenon is a key principle behind the proposed mechanism of low-dose naltrexone, where a transient blockade is thought to lead to a rebound increase in the sensitivity and function of the endogenous opioid system. eneuro.orgnih.gov However, at least one study found that low-dose naltrexone had only slight effects on proopiomelanocortin (POMC) neurons, which produce β-endorphin, and did not alter the release of β-endorphin into the plasma. eneuro.org

Interactions with Non-Opioid Targets

Beyond the classic opioid receptor family, naltrexone's pharmacological profile includes interactions with other receptor systems.

Naltrexone demonstrates antagonist activity at the non-opioid Opioid Growth Factor Receptor (OGFr), also known as the zeta (ζ) opioid receptor. nih.govpsu.edu The endogenous ligand for this receptor is the Opioid Growth Factor (OGF), chemically identified as [Met5]-enkephalin. psu.eduldnresearchtrust.org The OGF-OGFr system is a tonically active, inhibitory axis that plays a crucial role in regulating cell proliferation. nih.govldnresearchtrust.org

Naltrexone's blockade of the OGFr leads to a compensatory upregulation in the expression of both OGF and OGFr at the translational level. nih.govpsu.edu This upregulation means that when the transient blockade from naltrexone subsides, there is an increased concentration of both the inhibitory growth factor (OGF) and its receptor (OGFr) available to interact. This enhanced interaction potentiates the inhibitory effect on cell proliferation. nih.govnih.gov This mechanism is being investigated for its potential role in modulating the growth of various cancer cells. nih.govpsu.edunih.gov The inhibition of cell proliferation by this pathway has been linked to the upregulation of cyclin-dependent inhibitory kinases like p16 and p21. nih.govpsu.edu

Toll-Like Receptor 4 (TLR4) Modulation

Naltrexone, beyond its well-established role as an opioid receptor antagonist, also functions as a modulator of the innate immune system through its interaction with Toll-like receptor 4 (TLR4). iddoctor.eusubstack.com This non-opioid mechanism is particularly attributed to its opioid-inactive isomer, (+)-naltrexone. nih.govacs.org Naltrexone has been identified as a TLR4 antagonist, capable of inhibiting the signaling cascade initiated by TLR4 activation. nih.govresearchgate.net The activation of TLR4 is a critical step in the innate immune response and has been implicated in neuropathic pain and drug dependence. nih.govacs.org

The molecular mechanism of naltrexone's TLR4 antagonism involves its interaction with the myeloid differentiation protein 2 (MD-2), a co-receptor that binds to lipopolysaccharide (LPS) to activate TLR4. nih.govfrontiersin.org Naltrexone and its isomer (+)-naltrexone have been shown to bind to the LPS binding pocket of MD-2, thereby blocking TLR4 signaling. nih.govfrontiersin.org This antagonistic action inhibits the downstream signaling pathways, including the TRIF-IRF3 axis, which leads to a reduction in the production of pro-inflammatory factors such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov Studies using BV-2 mouse microglial cells, primary rat microglia, and primary rat peritoneal macrophages have demonstrated that (+)-naltrexone and (+)-naloxone are equipotent inhibitors of LPS-induced TLR4 downstream signaling. nih.gov

Interestingly, research indicates that naltrexone's interaction with TLR4 is non-stereoselective, meaning both the (-) and (+) isomers can bind to the receptor. frontiersin.org However, the (+)-isomer is particularly valuable for research as it lacks significant affinity for opioid receptors, allowing for the specific study of TLR4-mediated effects. acs.orgnih.gov The TLR4 antagonistic activity of naltrexone and its derivatives has been evaluated by measuring their ability to inhibit LPS-induced nitric oxide production in microglial BV-2 cells. acs.orgnih.gov

| Compound | Target Receptor/Pathway | Effect | Cellular Model |

| (+)-Naltrexone | Toll-like receptor 4 (TLR4) | Antagonist; Inhibits LPS-induced NO and TNF-α production | BV-2 mouse microglial cells, primary rat microglia, primary rat peritoneal macrophages |

| (+)-Naloxone | Toll-like receptor 4 (TLR4) | Antagonist; Inhibits LPS-induced NO and TNF-α production | BV-2 mouse microglial cells, primary rat microglia, primary rat peritoneal macrophages |

| Naltrexone | Toll-like receptor 4 (TLR4) | Antagonist; Binds to MD-2 co-receptor | HEK-293 reporter cells, rat microglial cells |

Microglial Activation and Glial Cell Theory (Dextro-Naltrexone Insights)

The glial cell theory of opioid action posits that glial cells, particularly microglia, play a crucial role in the central nervous system's response to opioids. Microglia, the resident immune cells of the CNS, can be activated by various stimuli, leading to the release of inflammatory and excitatory factors. iddoctor.eu This neuroinflammation is implicated in the development of pathological pain states and may counteract opioid analgesia. substack.comgethealthspan.com

Naltrexone's ability to modulate microglial activation is a key aspect of its pharmacology, and this effect is largely attributed to its antagonism of TLR4. iddoctor.eugethealthspan.com By blocking TLR4, naltrexone inhibits the activation of microglial cells, thereby reducing the production of pro-inflammatory cytokines, nitric oxide, and reactive oxygen species. iddoctor.eunih.govgethealthspan.com

Significant insights into this mechanism have been gained from studies using dextro-naltrexone ((+)-naltrexone). nih.gov As the dextro-isomer of naltrexone, it is active at microglia receptors, specifically TLR4, but lacks significant activity at classical opioid receptors. nih.govgethealthspan.com Research has shown that dextro-naltrexone possesses analgesic and neuroprotective properties, indicating that these effects are not dependent on opioid receptor blockade but are instead mediated through its anti-inflammatory actions on microglia. nih.govgethealthspan.com The use of dextro-naltrexone allows for the specific investigation of naltrexone's glial-modulating effects without the confounding variable of opioid receptor antagonism. nih.gov

Studies in animal models have demonstrated that dextro-naltrexone can reduce pain and inflammation. nih.gov By suppressing microglial activation, it mitigates the release of neuroexcitatory and potentially neurotoxic chemicals. iddoctor.eunih.gov This supports the hypothesis that naltrexone's therapeutic potential in certain conditions may be, at least in part, due to its ability to attenuate glial-mediated neuroinflammation. iddoctor.eu

| Compound | Primary Target in CNS | Key Effect | Implication |

| Dextro-Naltrexone | Microglial TLR4 | Inhibition of microglial activation; Analgesic and neuroprotective effects | Demonstrates naltrexone's anti-inflammatory effects are independent of opioid receptor antagonism |

| Naltrexone | Microglial TLR4 | Inhibition of microglial activation | Reduces production of pro-inflammatory factors |

Pharmacodynamic Assessment in Preclinical Animal Models

Antagonism of Exogenous Opioid Effects

In preclinical animal models, naltrexone consistently demonstrates its function as a competitive antagonist of exogenous opioid effects. nih.gov Its primary mechanism of action is the blockade of opioid receptors, with a preferential affinity for the mu-opioid receptor (MOR), followed by the kappa-opioid receptor (KOR) and the delta-opioid receptor (DOR). wikipedia.org This antagonism prevents or reverses the effects of opioid agonists, such as morphine and heroin. nih.govmass.gov

Studies in rodents have shown that naltrexone effectively blocks the analgesic effects of morphine. nih.gov For instance, in mice and rats, naltrexone reverses morphine-induced inhibition of gastrointestinal transit. nih.gov Importantly, at doses that maximally reverse these peripheral effects, centrally-penetrant antagonists like naloxone (B1662785) also reverse morphine-induced analgesia, highlighting the role of central opioid receptors in pain modulation. nih.gov

Furthermore, co-administration of ultra-low-dose naltrexone with an opioid agonist, such as oxycodone, has been shown to enhance the analgesic effect and reduce the development of tolerance in animal models. researchgate.net This suggests a complex interaction between naltrexone and opioid signaling pathways. The ability of naltrexone to antagonize the effects of exogenous opioids is a cornerstone of its therapeutic application.

Modulation of Alcohol-Related Endpoints (Animal Models)

Preclinical studies in animal models have consistently shown that naltrexone modulates alcohol-related behaviors, reducing alcohol consumption and seeking. nih.govresearchgate.net The rationale behind its use is based on the understanding that alcohol consumption can trigger the release of endogenous opioids, which contributes to its reinforcing effects. researchgate.net By blocking opioid receptors, naltrexone is thought to diminish the rewarding properties of alcohol, thereby reducing the motivation to drink. nih.gov

In rat models, naltrexone has been found to decrease alcohol self-administration and cue- and drug-induced reinstatement of alcohol-seeking behavior. nih.gov Studies in alcohol-preferring AA rats have demonstrated that oral naltrexone reduces ethanol (B145695) drinking. researchgate.net Similarly, in mice, naltrexone has been shown to reduce alcohol consumption, and this effect is observed in both wild-type mice and those deficient in beta-endorphin (B3029290), suggesting that its mechanism extends beyond just blocking the effects of this specific endogenous opioid. nih.gov

The effectiveness of naltrexone in reducing alcohol drinking in animal models appears to be more pronounced in scenarios modeling goal-directed behavior (e.g., on a fixed-ratio reinforcement schedule) compared to habitual behavior. nih.gov This suggests that naltrexone may be more effective at reducing alcohol consumption that is driven by its rewarding effects.

| Animal Model | Naltrexone Effect on Alcohol Consumption | Behavioral Paradigm |

| Rats | Decreased | Self-administration, cue- and drug-induced reinstatement |

| AA Rats | Decreased | Voluntary drinking |

| Mice (Wild-type and beta-endorphin deficient) | Decreased | Voluntary drinking |

Receptor Upregulation and Desensitization Phenomena

Chronic administration of an opioid antagonist like naltrexone can lead to adaptive changes in the opioid receptor system, most notably receptor upregulation. wikipedia.orgnih.gov This phenomenon, observed in preclinical studies, is characterized by an increase in the number of opioid receptors. nih.gov

In one study, long-term naltrexone administration in animals resulted in a significant increase in the total number of brain opioid receptors. nih.gov This upregulation was found to be selective for mu and delta opioid receptors, with no significant change in the density of kappa or sigma receptors. nih.gov The newly synthesized or unmasked receptors also exhibited enhanced sensitivity to guanyl nucleotide modulation, suggesting increased coupling to inhibitory G-proteins. nih.gov

Functionally, this receptor upregulation is associated with a supersensitivity to the effects of opioid agonists. nih.gov Following chronic naltrexone treatment, animals displayed an enhanced analgesic response to morphine. nih.gov This supersensitivity, along with the increased receptor density, gradually returned to baseline levels after the cessation of naltrexone treatment. nih.gov These findings indicate that the upregulation of mu and delta opioid receptors induced by chronic antagonist exposure is a functionally significant adaptation. In contrast, prolonged exposure to opioid agonists can lead to receptor desensitization and downregulation, a process that naltrexone, as an antagonist, can counteract. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Naltrexone 3 Salicylate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of Naltrexone-3-salicylate and its related compounds from complex biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful tools employed for this purpose.

Reverse-phase HPLC with UV detection is a widely used, cost-effective, and accessible technique for the analysis of naltrexone (B1662487) and its derivatives. nih.gov Method development focuses on optimizing the separation of the prodrug from its hydrolysis products, naltrexone and salicylic (B10762653) acid, as well as naltrexone's primary metabolite, 6-β-naltrexol.

Validation is performed according to regulatory guidelines, ensuring the method is selective, linear, precise, and accurate for its intended purpose. nih.gov Since this compound rapidly converts to naltrexone in the body, many validated methods focus on quantifying naltrexone and 6-β-naltrexol as the primary analytes for pharmacokinetic studies. nih.govies.gov.pl A recent study developed a high-sensitivity HPLC-UV method for the simultaneous quantification of naltrexone and 6β-naltrexol in plasma. nih.gov

Table 1: Example of a Validated HPLC-UV Method for Naltrexone and 6β-Naltrexol Analysis This table presents parameters from a published method for the active components of this compound, which is a common analytical approach for prodrugs.

| Parameter | Condition |

| Chromatographic Column | Kinetex EVO C18 (150 × 4.6 mm i.d.; 5 µm) nih.gov |

| Mobile Phase | Methanol (B129727) and 0.1% ortho-phosphoric acid in water (20:80, v/v) nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Detection | UV at 204 nm nih.gov |

| Column Temperature | 15°C nih.gov |

| Internal Standard | Nalorphine ies.gov.pl |

| Limit of Quantification | Naltrexone: 5.0 ng/mL; 6-β-naltrexol: 1.0 ng/mL ies.gov.pl |

| Linearity Range | Established and validated according to FDA guidelines nih.gov |

| Precision (RSD%) | Within-day: 0.9-5.7% (Naltrexone), 0.8-4.2% (6-β-naltrexol) ies.gov.pl |

| Accuracy | 93.465% or better nih.gov |

For higher sensitivity and selectivity, especially for low-concentration samples in pharmacokinetic research, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.govchromatographyonline.com This technique allows for the precise identification and quantification of analytes based on their mass-to-charge ratio, significantly reducing matrix interference.

LC-MS/MS methods are developed to simultaneously measure naltrexone and 6-β-naltrexol in biological fluids like plasma, serum, and urine. nih.govchromatographyonline.comsemanticscholar.org The use of multiple reaction monitoring (MRM) mode enhances specificity, where a specific precursor ion is selected and fragmented to produce a characteristic product ion for quantification.

Table 2: Typical LC-MS/MS Parameters for Naltrexone and Metabolite Quantification

| Parameter | Condition |

| Separation Column | Reversed-phase C18 nih.govsemanticscholar.org |

| Mobile Phase | Gradient or isocratic elution with acetonitrile (B52724) and/or methanol with a formic acid buffer nih.govsemanticscholar.org |

| Ionization Mode | Positive Electrospray Ionization (ESI+) semanticscholar.org |

| Detection | Multiple Reaction Monitoring (MRM) nih.gov |

| Monitored Ion Transitions | Naltrexone: m/z 342 → 324 nih.gov |

| 6-β-Naltrexol: m/z 344 → 326 nih.gov | |

| Naloxone (B1662785) (Internal Standard): m/z 328 → 310 nih.gov | |

| Limit of Quantification | As low as 2 ng/mL for naltrexone and 7.2 ng/mL for 6-β-naltrexol in plasma nih.gov |

Spectroscopic and Spectrometric Characterization Methods

Structural elucidation and confirmation of this compound are performed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for characterizing the synthesized molecule and identifying its structural features.

While specific spectra for this compound are not widely published, the methodology follows standard practices for related compounds. srce.hr For instance, NMR analysis of salicylic acid derivatives and other complex organic molecules involves one-dimensional (1H and 13C NMR) and two-dimensional experiments (e.g., COSY, HETCOR) to assign all proton and carbon signals and confirm the covalent linkage between the naltrexone and salicylate (B1505791) moieties. srce.hr Such analyses are typically performed using a high-field NMR spectrometer (e.g., 300 MHz or higher) with standard solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). srce.hr

In Vitro and In Vivo Sample Preparation Techniques

The accurate quantification of this compound and its analytes from biological samples hinges on effective sample preparation. The primary goals are to remove interfering substances like proteins and phospholipids, concentrate the analyte, and ensure compatibility with the chromatographic system. chromatographyonline.com Since this compound has a plasma hydrolysis half-life of approximately 30 minutes, sample preparation must be performed efficiently, often at low temperatures, to minimize ex vivo degradation. researchgate.net

Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent, such as acetonitrile, is added to the plasma or serum sample to denature and precipitate proteins. chromatographyonline.com After centrifugation, the clear supernatant is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their partitioning between two immiscible liquid phases. For naltrexone and its metabolites, samples are typically basified (pH ~9) and extracted with an organic solvent like methyl-tertiary-butyl ether or butyl acetate (B1210297). ies.gov.plnih.gov LLE provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent packed in a cartridge to bind and isolate analytes from the sample matrix. psu.edu It offers the cleanest extracts and allows for analyte concentration, making it ideal for achieving very low limits of quantification.

Table 3: Comparison of Sample Preparation Techniques for Bioanalysis

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Protein denaturation by organic solvent or acid. chromatographyonline.com | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects and ion suppression in LC-MS. psu.edu |

| Liquid-Liquid Extraction | Analyte partitioning between aqueous and immiscible organic phases. psu.edu | Cleaner extracts than PPT, good recovery. | More labor-intensive, requires larger solvent volumes. |

| Solid-Phase Extraction | Analyte retention on a solid sorbent followed by selective elution. psu.edu | Highest selectivity, cleanest extracts, allows for concentration. | Most complex and expensive method, requires method development. |

Computational Modeling and Structure Activity Relationship Sar of Naltrexone 3 Salicylate Derivatives

In Silico Predictions of Prodrug Activation and Metabolism

The conversion of a prodrug to its active parent drug is a critical step for its therapeutic action. For naltrexone-3-salicylate, this involves the hydrolysis of the ester linkage to release naltrexone (B1662487). In silico approaches are invaluable for predicting this activation process and subsequent metabolism. alquds.edu

Computational tools, leveraging knowledge-based expert systems and machine learning algorithms, can forecast the metabolic pathways of novel compounds. pensoft.net These systems analyze a molecule's structure to identify "metabolic soft spots"—sites that are most susceptible to enzymatic action. news-medical.net For this compound, the primary predicted metabolic step would be the hydrolysis of the acyclic carboxylic ester to yield active naltrexone and salicylic (B10762653) acid. pensoft.net

These predictive models work by simulating biotransformations, identifying the enzymes likely involved (e.g., carboxylesterases), and proposing the structures of potential metabolites. pensoft.net By anticipating these metabolic liabilities early, researchers can design prodrugs with optimized activation profiles, ensuring efficient release of the parent drug in the target tissue while minimizing premature metabolism. alquds.edupensoft.net The goal of this computational approach is to streamline the drug design process, reducing the reliance on more time-consuming and costly experimental studies. pensoft.net

Molecular Dynamics Simulations of Naltrexone-Receptor Interactions

Molecular dynamics (MD) simulations provide powerful insights into the dynamic interactions between a ligand and its receptor target. Extensive MD simulations have been performed to understand how naltrexone and its derivatives bind to the mu-opioid receptor (MOR). preprints.orgnih.gov These studies typically involve constructing a homology model of the human MOR (hMOR), embedding it within a simulated phospholipid bilayer, and then "docking" the ligand into the binding pocket to observe the interactions over time. mdpi.comresearchgate.net

The simulations reveal that naltrexone's binding is stabilized by interactions with specific amino acid residues within several transmembrane (TM) helices of the receptor. mdpi.comnih.gov Key hydrophobic interactions occur with residues in TM2, a loop between TM2-TM3, TM6, and TM7. nih.gov A crucial interaction is the formation of a salt bridge between the protonated nitrogen atom of naltrexone and the aspartic acid residue at position 149 (D149) in TM3. nih.gov This interaction is considered a hallmark of antagonist binding.

Binding free energy calculations, such as Molecular Mechanics–Generalized Born Surface Area (MMGBSA), are often used in conjunction with MD simulations to quantify the strength of these interactions. researchgate.netnih.gov These calculations have shown that the binding of naltrexone to the MOR is energetically more favorable than that of its primary metabolite, 6-β-naltrexol, which helps explain the higher potency of the parent drug. nih.gov

| Interacting Residue | Location | Type of Interaction with Naltrexone | Reference |

| D149 | TM3 | Hydrogen Bond, Salt Bridge | nih.gov |

| M153 | TM3 | Hydrophobic | nih.gov |

| W295 | TM6 | Hydrophobic | nih.gov |

| I298 | TM6 | Hydrophobic | nih.gov |

| H299 | TM6 | Polar | nih.gov |

| Y328 | TM7 | Polar | nih.gov |

This table summarizes key amino acid residues in the human mu-opioid receptor (hMOR) that form significant interactions with naltrexone, as identified through molecular dynamics simulations.

SAR Studies on Naltrexone and its Ester Prodrugs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For naltrexone and its prodrugs, SAR studies elucidate how specific modifications influence both pharmacokinetic properties and receptor binding affinity.

The phenolic hydroxyl group at the 3-position of naltrexone is a primary target for creating ester prodrugs to modify its physicochemical properties. The goal of such modifications is often to increase lipophilicity, thereby enhancing absorption across biological membranes like the skin. nih.gov

Studies on a series of straight-chain naltrexone-3-alkyl ester prodrugs have shown that these modifications significantly impact properties like solubility and transdermal flux. nih.govnih.gov Generally, converting the polar hydroxyl group to a more lipophilic ester lowers the melting point and increases solubility in oil. permegear.com This change in physicochemical properties directly correlates with improved skin permeation. For instance, the acetate (B1210297) and propionate (B1217596) ester prodrugs of naltrexone demonstrated a significantly higher flux across human skin compared to the parent naltrexone. mdpi.com

However, the nature of the ester group is critical. Studies comparing straight-chain versus branched-chain esters revealed that bulky, branched moieties can negatively impact permeation. nih.gov Branched-chain prodrugs tend to have lower partition coefficients and thermodynamic activities, resulting in reduced transdermal flux compared to their straight-chain counterparts. nih.gov These findings provide a clear SAR, indicating that while esterification at the 3-position is a viable strategy to improve pharmacokinetics, the size and conformation of the ester chain must be carefully optimized.

| Compound | Chain Type | Melting Point (°C) | Mineral Oil Solubility (mg/mL) | Transdermal Flux (nmol/cm²/h) | Reference |

| Naltrexone (NTX) | - | 177.3 | 0.04 | 2.5 | mdpi.com |

| Naltrexone-3-acetate | Straight | 158.5 | 0.16 | 15.6 | mdpi.com |

| Naltrexone-3-propionate | Straight | 134.1 | 0.44 | 11.1 | mdpi.com |

| Naltrexone-3-isobutyrate | Branched | 180.2 | 0.16 | 1.1 | nih.gov |

This table illustrates the effect of modifying the 3-position of naltrexone with different ester groups on key pharmacokinetic-related properties. Data is compiled from in vitro human skin permeation studies.

The phenolic hydroxyl group at the 3-position plays a significant role in binding. Esterification of this group, as in this compound, renders the molecule inactive as a receptor binder. The prodrug must first be hydrolyzed back to naltrexone to exert its antagonist effect. This is because the free hydroxyl group is crucial for establishing key interactions within the receptor's binding pocket.

The affinity of naltrexone and its active metabolite, 6-β-naltrexol, varies across the different types of opioid receptors (mu, kappa, and delta). Naltrexone demonstrates the highest affinity for the MOR, which is its primary therapeutic target. drugbank.comresearchgate.net Its major metabolite, 6-β-naltrexol, is also an opioid antagonist but is significantly less potent than naltrexone, a fact supported by its lower binding affinity at the MOR. researchgate.netscialert.net SAR studies confirm that even small structural changes, such as the reduction of the 6-keto group to a 6-hydroxyl group (converting naltrexone to 6-β-naltrexol), can substantially alter receptor affinity. researchgate.net

| Compound | Mu-Opioid (MOR) Ki (nM) | Kappa-Opioid (KOR) Ki (nM) | Delta-Opioid (DOR) Ki (nM) | Reference |

| Naltrexone | 0.18 | 0.82 | 10.3 | researchgate.net |

| 6-β-Naltrexol | 0.38 | 1.1 | 39.8 | researchgate.net |

This table shows the in vitro receptor binding affinities (Ki) of naltrexone and its major metabolite for the three main opioid receptors. A lower Ki value indicates a higher binding affinity.

Emerging Research Avenues and Future Directions in Naltrexone 3 Salicylate Studies

Exploration of Novel Chemical Modifications for Sustained Release

The primary motivation for developing naltrexone (B1662487) prodrugs is to create sustained-release formulations that can improve patient compliance and provide stable plasma concentrations of naltrexone, thereby avoiding the peaks and troughs associated with oral dosing. researchgate.netfreshstart.org.au While naltrexone-3-salicylate itself is a step towards this goal, its relatively short half-life invites further chemical modifications. researchgate.net Future research could explore several strategies to extend its duration of action.

One avenue involves the incorporation of macromolecular carriers . This could include conjugation to polymers like polyethylene (B3416737) glycol (PEG) or encapsulation into biodegradable polymer microspheres, a strategy successfully employed for naltrexone itself in long-acting injectable formulations. researchgate.netimrpress.com Another approach could be the synthesis of second-generation prodrugs , where the salicylate (B1505791) moiety of this compound is further modified. For instance, creating ester or carbonate derivatives on the salicylic (B10762653) acid portion could alter the molecule's lipophilicity and steric hindrance, potentially slowing the rate of enzymatic hydrolysis and prolonging the release of naltrexone.

Research into other naltrexone prodrugs offers valuable insights. For example, studies on 3-O-alkyl carbamate (B1207046) and 3-O-alkyl carbonate prodrugs of naltrexone have shown that modifying the promoiety can significantly impact skin permeation and hydrolysis rates, key factors for transdermal delivery systems. nih.govresearchgate.net Similar principles could be applied to modify this compound for various routes of administration.

Table 1: Potential Sustained-Release Strategies for this compound

| Strategy | Description | Potential Outcome |

| Macromolecular Conjugation | Covalently attaching polymers (e.g., PEG) to the this compound molecule. | Increased hydrodynamic size, reduced renal clearance, and extended plasma half-life. |

| Nanoparticle Encapsulation | Incorporating this compound into nanoparticles or biodegradable microspheres. | Controlled release of the prodrug from the nanoparticle matrix, leading to prolonged naltrexone delivery. researchgate.netimrpress.com |

| Second-Generation Prodrugs | Further chemical modification of the salicylate promoiety. | Altered physicochemical properties (lipophilicity, solubility) to fine-tune the hydrolysis rate and duration of action. |

Mechanistic Elucidation of Prodrug-Specific Biological Effects

Currently, this compound is viewed primarily as a delivery system for naltrexone. Its biological effects are presumed to be a function of the parent compound, which acts as a competitive antagonist at opioid receptors (primarily μ-opioid, and to a lesser extent κ- and δ-opioid receptors). wikipedia.org However, a crucial area for future research is to investigate whether the intact prodrug possesses any unique biological activities or a distinct pharmacological profile before its hydrolysis.

It is conceivable that the presence of the salicylate moiety could confer additional properties. Salicylates are well-known for their anti-inflammatory effects. Future studies should aim to determine if this compound exhibits any anti-inflammatory activity independent of its conversion to naltrexone. This could be particularly relevant in conditions where substance use and inflammation are co-morbid.

Furthermore, the distribution and receptor-binding affinity of the intact prodrug compared to naltrexone are unknown. Research is needed to clarify if this compound has a different profile of tissue penetration, particularly across the blood-brain barrier, or if it interacts with opioid or other receptors in a manner distinct from naltrexone. Such findings would be critical in understanding the complete pharmacological picture and could reveal unforeseen therapeutic opportunities or side effects.

Development of Advanced In Vitro and In Vivo Models

The evaluation of any new chemical entity, including prodrugs like this compound, relies on a robust pipeline of preclinical models. Future research will necessitate the use and potential adaptation of advanced models to specifically study this compound.

In Vitro Models:

Human Skin Equivalents: For assessing transdermal delivery potential, models like EpiDerm™ have been used for other naltrexone prodrugs to study percutaneous absorption and bioconversion. researchgate.netnih.gov These metabolically active models would be invaluable for determining the flux and hydrolysis rate of this compound through the skin.

Cell-Based Assays: Cell lines expressing specific opioid receptors (μ, κ, δ) can be used to determine if the intact prodrug has any agonist or antagonist activity. Additionally, cell viability assays in various cell lines (e.g., hepatocytes, neurons) can provide initial data on cytotoxicity. researchgate.net

Plasma and Tissue Homogenate Stability Assays: These assays are crucial for determining the rate of hydrolysis of this compound to naltrexone in a biologically relevant matrix, as has been done for other prodrugs. researchgate.netcapes.gov.br

In Vivo Models:

Pharmacokinetic Studies: Animal models, such as rats and dogs, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. researchgate.net Such studies would quantify the plasma concentrations of both the prodrug and the released naltrexone over time, providing critical data on bioavailability and half-life.

Pharmacodynamic Models: Animal models of alcohol consumption or opioid self-administration can be used to assess the efficacy and duration of action of this compound in suppressing substance-related behaviors. These studies would help establish a correlation between the pharmacokinetic profile and the desired therapeutic effect. imrpress.com

Table 2: Preclinical Models for this compound Research

| Model Type | Specific Model | Research Question |

|---|---|---|

| In Vitro | Human Skin Equivalent (e.g., EpiDerm™) | Transdermal permeation and skin bioconversion rate. researchgate.netnih.gov |

| Receptor-Binding Assays | Affinity and activity at opioid and other receptors. | |

| Plasma/Tissue Homogenates | Rate and pathway of hydrolysis to naltrexone. researchgate.net | |

| In Vivo | Rat/Dog Pharmacokinetic Models | Bioavailability, half-life, and metabolite formation. researchgate.net |

| Animal Models of Addiction | Efficacy in reducing substance-seeking behavior. |

Interdisciplinary Approaches in Naltrexone Prodrug Development

The development of a successful prodrug like this compound is not confined to a single scientific discipline. Future progress will heavily depend on fostering collaborations between various fields.

Medicinal Chemistry and Pharmaceutics: Chemists are needed to design and synthesize novel modifications of the prodrug, while pharmaceutical scientists can formulate these new entities into stable and effective dosage forms, such as long-acting injectables or transdermal patches. researchgate.net

Pharmacology and Toxicology: Pharmacologists are essential for evaluating the biological activity and mechanism of action of the new compounds in relevant in vitro and in vivo models, while toxicologists assess their safety profile.

Clinical Research: Ultimately, collaboration with clinicians and addiction specialists is necessary to design and conduct human trials that can translate preclinical findings into tangible therapeutic benefits for patients with substance use disorders. nih.gov

This interdisciplinary synergy ensures that all aspects of drug development, from molecular design to patient application, are addressed, increasing the likelihood of creating a clinically successful therapeutic agent.

Q & A

Q. How can computational modeling predict this compound’s blood-brain barrier (BBB) permeability for CNS applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.